Cas no 75092-25-0 (Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate)

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic compound featuring a pyrazole core functionalized with an iodine substituent at the 4-position and a methyl ester group at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Sonogashira couplings, due to the reactivity of the iodine moiety. The methyl ester group further enhances its utility as a precursor for carboxylic acid derivatives or amides. Its well-defined reactivity and stability under standard conditions make it suitable for applications in pharmaceuticals, agrochemicals, and material science research. The compound is typically handled under inert conditions to preserve its integrity.
Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate structure
75092-25-0 structure
Product Name:Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
CAS No:75092-25-0
MF:C6H7IN2O2
MW:266.036453485489
MDL:MFCD19703827
CID:822806
PubChem ID:11369118
Update Time:2025-05-19

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
    • 4-iodo-1-methyl-1H-Pyrazole-3-carboxylic acid methyl ester
    • methyl 4-iodo-1-methylpyrazole-3-carboxylate
    • PubChem23665
    • 1H-Pyrazole-3-carboxylic acid, 4-iodo-1-methyl-, methyl ester
    • SBB074056
    • AK139757
    • DTXSID50463823
    • DS-6767
    • AKOS015901066
    • MFCD19703827
    • Methyl4-iodo-1-methyl-1H-pyrazole-3-carboxylate
    • SCHEMBL15277592
    • Z1269163587
    • EN300-232770
    • CS-0041306
    • 75092-25-0
    • AMY38625
    • A1-24368
    • FT-0757669
    • A917762
    • STL584515
    • DA-16756
    • MDL: MFCD19703827
    • Inchi: 1S/C6H7IN2O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,1-2H3
    • InChI Key: CGLLWUVTXPXZMG-UHFFFAOYSA-N
    • SMILES: IC1=CN(C)N=C1C(=O)OC

Computed Properties

  • Exact Mass: 265.95523g/mol
  • Monoisotopic Mass: 265.95523g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.1
  • XLogP3: 1.1

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Security Information

  • Hazard Statement: H315-H319-H335
  • Storage Condition:Keep in dark place,Sealed in dry,Room Temperature

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Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:75092-25-0)Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Order Number:A917762
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:04
Price ($):256.0
Email:sales@amadischem.com

Additional information on Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Methyl 4-Iodo-1-Methyl-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview

Methyl 4-Iodo-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS No. 75092-25-0) is a versatile organic compound with significant applications in various fields of chemistry, particularly in pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with an iodo group and a methyl ester moiety, making it a valuable intermediate in synthetic chemistry.

The molecular structure of Methyl 4-Iodo-1-Methyl-1H-Pyrazole-3-Carboxylate consists of a pyrazole ring, a five-membered heterocyclic compound containing two nitrogen atoms. The pyrazole ring is substituted at the 4-position with an iodine atom and at the 3-position with a methyl ester group (-COOCH₃). This substitution pattern not only enhances the compound's reactivity but also makes it amenable to various chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions.

Recent studies have highlighted the importance of Methyl 4-Iodo-1-Methyl-1H-Pyrazole-3-Carboxylate in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the iodo group facilitates the formation of stable carbon-halogen bonds, which are crucial in many medicinal chemistry applications. Moreover, the methyl ester group can be easily modified to introduce additional functional groups, enabling the creation of diverse chemical libraries for high-throughput screening.

In terms of synthesis, Methyl 4-Iodo-1-Methyl-1H-Pyrazole-3-Carboxylate can be prepared via several routes, including the reaction of pyrazole derivatives with alkylating agents or through nucleophilic aromatic substitution using appropriate precursors. The choice of synthetic pathway depends on the availability of starting materials and the desired scale of production. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more efficient and environmentally friendly.

The application of Methyl 4-Iodo-1-Methyl-1H-Pyrazole-3-Carboxylate extends beyond pharmaceuticals into materials science, where it serves as a building block for constructing advanced materials such as coordination polymers and metal organic frameworks (MOFs). The ability to form strong metal-ligand interactions due to its heterocyclic structure makes it an ideal candidate for these applications.

Recent research has also explored the use of Methyl 4-Iodo-1-Methyl-1H-Pyrazole-3-Carboxylate in click chemistry reactions, particularly in the context of copper-catalyzed azide alkyne cycloaddition (CuAAC). This has opened new avenues for its application in creating complex molecular architectures with high precision and efficiency.

In conclusion, Methyl 4-Iodo-1-Methyl-H-Pyrazole--Carboxylate is a multifaceted compound with a wide range of applications across various disciplines. Its unique structure and reactivity make it an invaluable tool in modern synthetic chemistry, driving innovation in drug discovery and materials science alike.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:75092-25-0)Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
A917762
Purity:99%
Quantity:5g
Price ($):256.0
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